molecular formula C12H15N3O B1306437 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine CAS No. 957313-19-8

2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine

Cat. No. B1306437
CAS RN: 957313-19-8
M. Wt: 217.27 g/mol
InChI Key: OPJUZOFAZBHXLO-UHFFFAOYSA-N
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Description

The compound "2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The papers provided discuss various synthetic methods and properties of related pyrazole compounds, which can offer insights into the synthesis, structure, and properties of the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as described in the papers. For instance, the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates was achieved through the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which significantly reduced reaction times . Similarly, the direct synthesis of substituted pyrazoles through a 3+2 annulation method was reported, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacted with phenylhydrazine hydrochloride to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole synthesis and the potential approaches that could be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles formed by the planes of the central pyrazole ring and the adjacent benzene rings . Additionally, the crystal structure of a novel pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These findings suggest that similar structural features could be expected for "this compound."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical transformations. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate led to the formation of substituted pyrazole derivatives . These transformations demonstrate the reactivity of the pyrazole ring and its potential to be modified into different bioactive compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their optical properties, can be influenced by the substituents on the pyrazole moiety. The absorption and emission spectra of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives varied depending on the substituents, indicating that the electronic properties of the pyrazole ring can be fine-tuned . Additionally, the antioxidant properties of a pyrazole derivative were evaluated in vitro, suggesting potential therapeutic applications .

Scientific Research Applications

Synthesis Approaches

Research indicates various synthetic pathways and modifications for compounds structurally related to 2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine. For instance, Vicentini et al. (2000) describe a synthetic route for isoxazole and pyrazole ortho-dicarboxylic acid esters, showcasing the flexibility in creating pyrazole-based structures Vicentini et al., 2000. Similarly, Stanovnik et al. (2005) discuss the synthesis of ethyl (2E)-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)-3-(substituted amino)propenoates, highlighting the chemical versatility of pyrazole derivatives Stanovnik et al., 2005.

Structural Analysis

X-ray powder diffraction data provided by Qing Wang et al. (2017) for a pyrazole derivative underline the importance of structural characterization in understanding the properties of these compounds Qing Wang et al., 2017. The detailed structural insights can be pivotal for tailoring these compounds for specific scientific applications.

Bioactive Compound Development

Several studies have explored the antimicrobial and biological activity of pyrazole derivatives. Venkateswarlu Banoji et al. (2022) demonstrated that certain pyrazolyl-based anilines exhibit significant antibacterial and antifungal activity, suggesting potential applications in medical and agricultural fields Venkateswarlu Banoji et al., 2022. Similarly, Satyender Kumar et al. (2012) synthesized a series of pyrazoline derivatives with notable antimicrobial activity, pointing to their therapeutic potential Satyender Kumar et al., 2012.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole derivatives have been found to exhibit a wide range of biological activities .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)ethyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9(15-12(13)6-7-14-15)10-4-3-5-11(8-10)16-2/h3-9H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJUZOFAZBHXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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